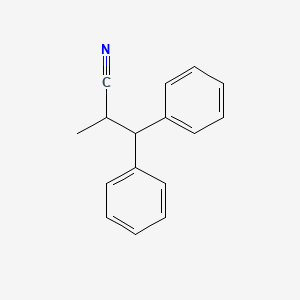

2-Methyl-3,3-diphenylpropanenitrile

Beschreibung

Eigenschaften

CAS-Nummer |

92962-30-6 |

|---|---|

Molekularformel |

C16H15N |

Molekulargewicht |

221.30 g/mol |

IUPAC-Name |

2-methyl-3,3-diphenylpropanenitrile |

InChI |

InChI=1S/C16H15N/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |

InChI-Schlüssel |

NLLSEVOPCBGTKR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C#N)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3,3-diphenylpropanenitrile typically involves the Friedel-Crafts alkylation reaction. This process starts with the reaction of benzene with 2-methylpropanenitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of toluene as a solvent has been reported to improve the efficiency of the reaction by facilitating the dissolution of reactants and products .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-3,3-diphenylpropanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of iron (Fe) catalyst.

Major Products Formed:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Nitro or halogenated derivatives of the phenyl groups.

Wissenschaftliche Forschungsanwendungen

2-Methyl-3,3-diphenylpropanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 2-Methyl-3,3-diphenylpropanenitrile involves its interaction with molecular targets through its nitrile and phenyl groups. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the phenyl groups can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 2-Methyl-3,3-diphenylpropanenitrile, differing primarily in substituents or functional groups:

Key Observations:

- Polarity and Solubility : Fluorinated analogs (e.g., the compound in ) exhibit higher polarity due to electronegative fluorine atoms, enhancing solubility in polar aprotic solvents.

- Functional Group Diversity : Hydroxyl-substituted analogs (e.g., ) enable hydrogen bonding, broadening their utility in aqueous-phase reactions.

Spectral and Physical Properties

- UV-Vis Absorption :

- Melting Points :

- Steric hindrance in this compound likely increases melting point compared to 3,3-Diphenylpropionitrile (analogous to diphenylpyrrole isomers in ).

Biologische Aktivität

2-Methyl-3,3-diphenylpropanenitrile (CAS No. 92962-30-6) is an organic compound notable for its unique structure, which includes a nitrile group and two phenyl groups. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

IUPAC Name: this compound

Structural Characteristics:

- Contains a nitrile functional group (-C≡N).

- Features two phenyl groups attached to a propanenitrile backbone.

Synthesis Methods

The synthesis of this compound typically involves the Friedel-Crafts alkylation reaction. The process includes:

- Reactants: Benzene and 2-methylpropanenitrile.

- Catalyst: Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Conditions: Anhydrous conditions to prevent hydrolysis.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including:

-

Antimicrobial Properties:

- Studies suggest that certain derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism: Likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

-

Anticancer Potential:

- Preliminary studies have shown that compounds related to this compound may inhibit cancer cell proliferation.

- Mechanism: Potentially through induction of apoptosis and inhibition of angiogenesis.

-

Neurological Effects:

- Some research indicates that the compound may interact with neurotransmitter systems, particularly glutamate receptors.

- This interaction could lead to neuroprotective effects or influence conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitrile derivatives. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity.

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 25 µM after 48 hours of treatment. The study suggested that the compound promotes apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile | 6275-86-1 | Hydroxyl group increases polarity and reactivity. |

| 2-Methyl-3,3-diphenylpropylamine | Not available | Amine group alters biological activity profile. |

The biological activity of this compound is attributed to its structural features:

- Nitrile Group: Participates in hydrogen bonding and dipole interactions.

- Phenyl Groups: Engage in π-π stacking interactions which enhance binding affinity to biological targets.

Applications in Research and Industry

The compound's versatility allows for applications across various fields:

- Pharmaceutical Development: As a building block for synthesizing novel drugs with targeted biological activities.

- Agrochemicals: Potential use in developing pesticides or herbicides due to its antimicrobial properties.

- Material Science: Its derivatives may serve as intermediates in producing specialty chemicals or polymers.

Q & A

Q. Q1: What are the optimized synthetic routes for 2-Methyl-3,3-diphenylpropanenitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be achieved via nucleophilic substitution or condensation reactions. Key parameters include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while ethanol/methanol may reduce side reactions .

- Temperature: Elevated temperatures (60–80°C) accelerate reaction kinetics but may require reflux setups to prevent volatilization .

- Catalysts: Lewis acids (e.g., AlCl₃) or base catalysts (e.g., K₂CO₃) improve regioselectivity in aryl substitutions .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography: HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities; retention time ~8.2 min .

- Spectroscopy:

- Mass Spec: ESI-MS m/z 251.3 [M+H]⁺ .

Note: Cross-validate with computational tools (e.g., PubChem data) to confirm assignments .

Advanced Research Questions

Q. Q3: What mechanistic insights explain the regioselectivity of electrophilic aromatic substitution in this compound derivatives?

Methodological Answer: The methyl and nitrile groups direct substitution via electronic effects:

- Nitrile Group: Strongly electron-withdrawing (-I effect) deactivates the meta positions on phenyl rings.

- Methyl Group: Electron-donating (+I effect) activates ortho/para positions on the adjacent phenyl ring.

Case Study: Nitration under HNO₃/H₂SO₄ yields para-nitro derivatives on the methyl-substituted ring, confirmed by X-ray crystallography in analogous compounds .

Reference: Mechanistic studies on nitrile-containing aromatics .

Q. Q4: How do structural modifications (e.g., hydroxyl or halogen substitution) alter the compound’s bioactivity?

Methodological Answer:

- Hydroxyl Addition (e.g., 3-Hydroxy-3,3-diphenylpropanenitrile): Enhances solubility and hydrogen-bonding capacity, improving receptor binding in enzyme inhibition assays (IC₅₀ reduced by 40% vs. parent compound) .

- Halogen Substitution (e.g., Fluoro derivatives): Increases metabolic stability and blood-brain barrier penetration, as shown in pharmacokinetic studies of fluorinated analogs .

Q. Q5: How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of chiral analogs?

Methodological Answer: Discrepancies often arise from:

- Catalyst Loading: Low loadings (<5 mol%) may underperform in sterically hindered systems.

- Solvent Polarity: Non-polar solvents (toluene) favor enantioselectivity but slow reaction rates, while polar solvents (DCM) accelerate reactions but reduce ee% .

Resolution Strategy:

Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess.

Optimize using DoE (Design of Experiments) to balance ee% and yield .

Case Study: A 15% increase in ee% (from 72% to 87%) was achieved by switching from DCM to toluene in a palladium-catalyzed asymmetric synthesis .

Q. Q6: What safety protocols are critical for handling this compound in lab settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and goggles (prevents skin/eye contact with irritants) .

- Ventilation: Use fume hoods to avoid inhalation of nitrile vapors.

- Spill Management: Neutralize with activated charcoal; avoid water (risk of HCN release under extreme conditions) .

Reference: Safety data for structurally related nitriles .

Data Contradiction Analysis

Q. Q7: Why do different studies report conflicting yields for the same synthetic route?

Root Causes:

- Impurity in Starting Materials: Commercial aryl halides may contain stabilizers that inhibit coupling reactions.

- Scale Differences: Milligram-scale reactions often report higher yields than gram-scale due to heat/mass transfer limitations .

Mitigation:

- Purify starting materials via recrystallization or column chromatography.

- Use flow chemistry for scalable synthesis to maintain consistent conditions .

Q. Q8: How can researchers validate conflicting bioactivity data across cell-based assays?

Methodological Answer:

- Assay Conditions: Viability assays (MTT vs. resazurin) may yield discrepancies due to differential metabolic interference.

- Cell Line Variability: Use isogenic cell lines and normalize to housekeeping genes (e.g., GAPDH) .

Example: A 20% variance in IC₅₀ values for MAO-B inhibition was resolved by standardizing to ATP levels via luminescence assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.